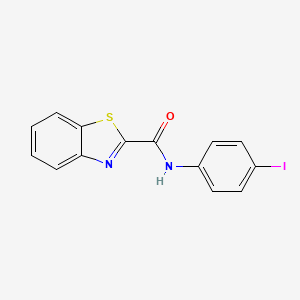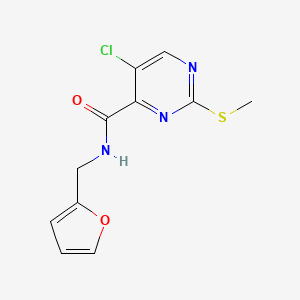![molecular formula C13H15N7 B2949894 2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile CAS No. 2415630-31-6](/img/structure/B2949894.png)
2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative . It has been reported to possess antitumor, anti-inflammatory, and antidepressant activities.
Molecular Structure Analysis
The molecular formula of this compound is C13H15N7 and it has a molecular weight of 269.312. The structure of similar compounds has been characterized by 1H NMR, 13C NMR, IR, HRMS, and X-ray diffraction method .Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to target a variety of receptors and enzymes, including alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
For instance, some imidazole-containing compounds have been reported to inhibit enzymes or block receptors, leading to therapeutic effects .
Biochemical Pathways
It’s known that the alpha1-adrenergic receptors, which are potential targets of similar compounds, are involved in numerous neurodegenerative and psychiatric conditions . The activation or blockade of these receptors can influence various biochemical pathways.
Pharmacokinetics
Similar compounds have been reported to exhibit acceptable pharmacokinetic profiles, making them suitable for further investigation as potential therapeutic agents .
Result of Action
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile has several advantages for laboratory experiments, including its stability and solubility in aqueous solutions. However, this compound has limitations, including its potential toxicity and the need for optimization of reaction conditions to improve yield.
Direcciones Futuras
There are several future directions for the research and development of 2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile. One direction is to investigate the potential of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore the potential of this compound in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further optimization of the synthesis method and investigation of the structure-activity relationship of this compound can lead to the development of more potent and selective analogs.
Conclusion:
In conclusion, this compound is a pyrimidine-based molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound can be synthesized using various methods and has been investigated for its potential applications in cancer research, neurology, and immunology. The mechanism of action of this compound involves its interaction with various targets in the cell, and it has been shown to have various biochemical and physiological effects. While this compound has advantages for laboratory experiments, it also has limitations, and further research is needed to explore its potential in various fields.
Métodos De Síntesis
2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile can be synthesized using various methods, including the reaction of 4-chloropyrimidine with 1-methylimidazole and piperazine in the presence of a catalyst. Another method involves the reaction of 4-chloropyrimidine with 1-methylimidazole and piperazine in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile has been investigated for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has shown promising results in inhibiting the growth of tumor cells by inducing cell cycle arrest and apoptosis. In neurology, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. In immunology, this compound has been shown to modulate the immune response and can potentially be used in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7/c1-18-5-4-16-13(18)20-8-6-19(7-9-20)12-15-3-2-11(10-14)17-12/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYRZSXNMXMTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C3=NC=CC(=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2949811.png)
![4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2949812.png)
![5-[1-(2-Chloro-5-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2949816.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide](/img/structure/B2949822.png)
![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2949824.png)

![N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2949826.png)


![2-[(5-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2949830.png)

